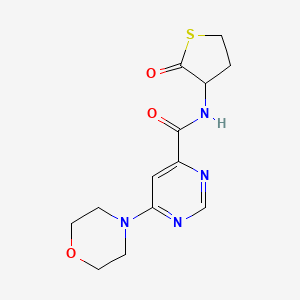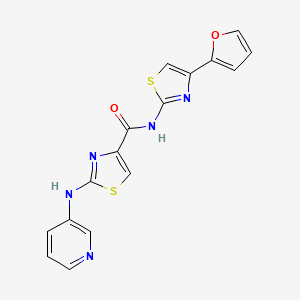
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a pyrimidin-4-amine derivative, which is a class of compounds known for their potential biological activities. Pyrimidin-4-amines have been extensively studied due to their wide range of applications, including their use as pesticides and their fluorescent properties, which can be useful in various chemical sensors.
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives is a topic of interest in the field of medicinal chemistry. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, with their structures confirmed by 1H NMR, 13C NMR, and HRMS . Similarly, other studies have reported the synthesis of related compounds, such as 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds, which were obtained by condensation reactions . These examples demonstrate the diverse synthetic routes available for creating pyrimidin-4-amine derivatives.
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives can be characterized using various spectroscopic techniques. For example, the crystal structure and density functional theory (DFT) studies of related compounds provide insights into their molecular conformation and stability . The molecular geometry, vibrational wavenumbers, and chemical shifts can be obtained from experimental data and compared with calculated data to ensure harmony between the two .
Chemical Reactions Analysis
Pyrimidin-4-amine derivatives can undergo various chemical reactions. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines involves an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . This highlights the potential for regioselective oxidative functionalization of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives are influenced by their molecular structure. The presence of different substituents and functional groups can affect their solubility, fluorescence characteristics, and biological activity . For example, the absorption spectra and fluorescence characteristics of the synthesized compounds can vary with the solvent polarity and the nature of the substituents . Additionally, the biological activities of these compounds, such as their insecticidal and fungicidal activities, can be assessed through bioassays, and their mode of action can be explored through molecular docking studies .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Heterocyclic compounds, including 1,3,4-oxadiazole derivatives, are synthesized for their unique properties. For instance, El‐Sayed et al. (2008) discuss the synthesis of new N- and S-substituted 1,3,4-oxadiazole derivatives, highlighting their structural elucidation through spectral and analytical data. Such studies provide a foundation for understanding the chemical nature and potential applications of these compounds in scientific research (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Biological Activities
Anticancer Activity
Research into the anticancer properties of heterocyclic compounds is significant. Abdo and Kamel (2015) synthesized a series of compounds, including 1,3,4-oxadiazoles, and evaluated their in vitro anticancer activity, identifying several derivatives with significant cytotoxicity against human cancer cell lines. This suggests the potential of such compounds in cancer treatment research (Abdo & Kamel, 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of these compounds are also noteworthy. Jafar et al. (2017) synthesized 4-methoxy-N, N-dimethylpyrimidin-derivatives and evaluated their antifungal effects, demonstrating their potential as antifungal agents. Such studies contribute to the development of new treatments for fungal infections (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Antioxidant Activity
Compounds with antioxidant properties are essential in combating oxidative stress related to various diseases. George et al. (2010) synthesized derivatives of 1,3,4-oxadiazoles and evaluated their antioxidant activity, identifying several compounds with significant activity. This research highlights the potential of these compounds in developing antioxidant therapies (George, Sabitha, Kumar, & Ravi, 2010).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-2-4-14(5-3-1)18-24-20(28-25-18)15-10-21-11-23-19(15)22-9-13-6-7-16-17(8-13)27-12-26-16/h1-8,10-11H,9,12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEHMMUEQNGRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(pyridin-4-yl)methanone](/img/structure/B2504985.png)
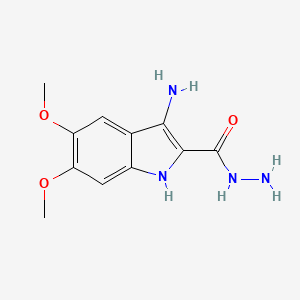
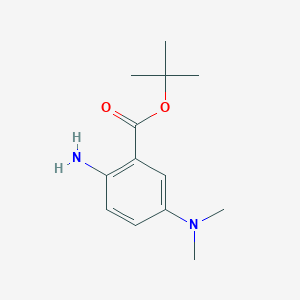
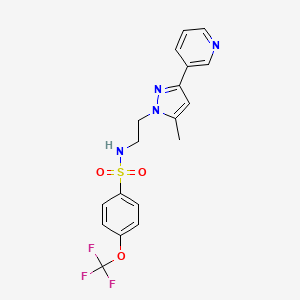

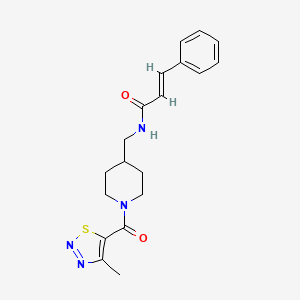

![Methyl 2-(3-aminobicyclo[1.1.1]pent-1-yl)-1,3-oxazole-4-carboxylate](/img/structure/B2504996.png)



![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2505003.png)
